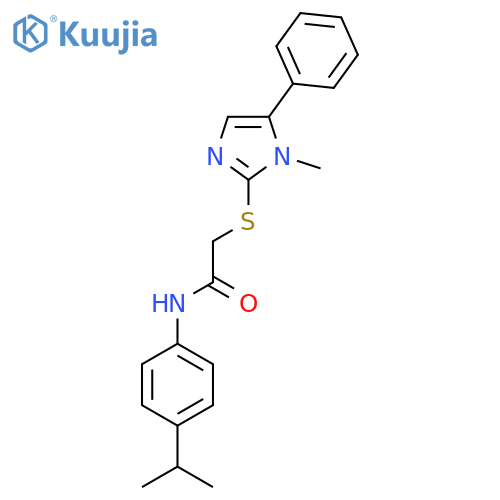Cas no 932352-51-7 (2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide)

932352-51-7 structure
商品名:2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide
- N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- AKOS001949627
- 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
- 932352-51-7
- 2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
- F2223-0066
-
- インチ: 1S/C21H23N3OS/c1-15(2)16-9-11-18(12-10-16)23-20(25)14-26-21-22-13-19(24(21)3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25)
- InChIKey: DQCSOCFYKWQBON-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(=CC=1)C(C)C)=O)C1=NC=C(C2C=CC=CC=2)N1C
計算された属性
- せいみつぶんしりょう: 365.15618354g/mol
- どういたいしつりょう: 365.15618354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 72.2Ų
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2223-0066-1mg |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide |
932352-51-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
932352-51-7 (2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide) 関連製品
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
